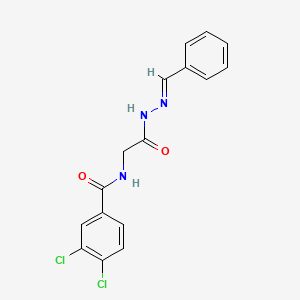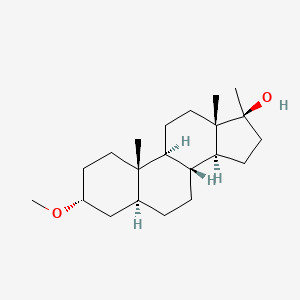
3-Hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-1-(2-methoxyethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-1-(2-methoxyethyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one, often abbreviated as Compound X , belongs to the class of heterocyclic compounds. Its structure features a pyrrolone ring fused with a pyridine ring, along with various functional groups. The compound exhibits intriguing pharmacological properties, making it a subject of scientific interest.
Preparation Methods
Synthetic Routes::
Synthesis via Cyclization:
Multistep Synthesis:
- Industrial-scale production typically employs efficient synthetic routes optimized for yield and cost-effectiveness.
- Companies may use proprietary methods, but the principles remain consistent with the synthetic approaches mentioned above.
Chemical Reactions Analysis
Compound X undergoes several types of reactions:
Oxidation: Oxidative processes can modify the hydroxyl group or the pyrrolone ring.
Reduction: Reduction reactions may target the carbonyl group or other functional moieties.
Substitution: Substituents on the benzene ring can be replaced using appropriate reagents.
Cyclization: The key cyclization step forms the pyrrolone ring.
Common reagents include Lewis acids, bases, and specific catalysts. Major products formed during these reactions include derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Compound X finds applications in various fields:
Mechanism of Action
- Compound X likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Compound X stands out due to its unique combination of functional groups and heterocyclic rings.
- Similar compounds include related pyrrolones, benzoyl derivatives, and pyridine-fused structures.
: Reference 1 (provide citation details) : Reference 2 (provide citation details)
Properties
CAS No. |
505079-87-8 |
|---|---|
Molecular Formula |
C23H26N2O5 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(2-methyl-4-propan-2-yloxyphenyl)methylidene]-1-(2-methoxyethyl)-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H26N2O5/c1-14(2)30-17-7-8-18(15(3)12-17)21(26)19-20(16-6-5-9-24-13-16)25(10-11-29-4)23(28)22(19)27/h5-9,12-14,20,26H,10-11H2,1-4H3/b21-19+ |
InChI Key |
MLDXWSLGUPYRIZ-XUTLUUPISA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC(C)C)/C(=C\2/C(N(C(=O)C2=O)CCOC)C3=CN=CC=C3)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C)C(=C2C(N(C(=O)C2=O)CCOC)C3=CN=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009411.png)



![(5E)-5-(2H-Chromen-3-ylmethylene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12009436.png)
![2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B12009439.png)

![[3-benzoyloxy-4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate](/img/structure/B12009454.png)


![5-(2,4-dichlorophenyl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12009467.png)



